molecular formula C13H12N2OS B7531868 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide

3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide

Cat. No. B7531868
M. Wt: 244.31 g/mol
InChI Key: WVIANXIZPBALHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide, also known as CCT251545, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been shown to play a role in the development of cancer. By inhibiting BRD4, 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been found to have a synergistic effect when used in combination with other anticancer agents.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several potential future directions for research on 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of research could be to explore its potential use in the treatment of specific types of cancer, such as breast cancer or lung cancer. Additionally, further studies could be conducted to investigate the safety and efficacy of 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide in clinical trials.

Synthesis Methods

The synthesis of 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide involves the reaction of 3-cyclopropylthiophene-2-carboxylic acid with pyridine-4-amine in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the final product.

Scientific Research Applications

3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-13(15-10-3-6-14-7-4-10)12-11(5-8-17-12)9-1-2-9/h3-9H,1-2H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIANXIZPBALHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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